N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridazinone core, a chlorophenyl group, and a dimethoxyphenyl acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Dimethoxyphenyl Acetamide Moiety: This step involves the acylation of the pyridazinone intermediate with 3,4-dimethoxyphenyl acetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions that facilitate the displacement of the chlorine atom.
Major Products
Oxidation: Quinones or other oxidized derivatives of the dimethoxyphenyl group.
Reduction: Hydroxyl derivatives of the pyridazinone ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy in treating diseases such as cancer, inflammation, or neurological disorders, given its ability to modulate specific biological pathways.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide: shares similarities with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to its fluorinated or brominated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential biological activities. Its structure includes a pyridazinone core, chlorophenyl, and dimethoxyphenyl substituents, which contribute to its pharmacological properties. This article explores its biological activity based on existing research findings.
- Molecular Formula : C₁₆H₁₆ClN₃O₄
- Molecular Weight : 381.8 g/mol
- CAS Number : 1219583-84-2
Structural Characteristics
The compound features:
- A pyridazinone ring , which is significant for its interaction with various biological targets.
- A chlorophenyl group , enhancing hydrophobic interactions.
- Dimethoxyphenyl substituents , which may influence its solubility and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyridazinone core allows it to inhibit various biological pathways, potentially affecting:
- Enzyme inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor modulation : It could interact with specific receptors, altering signal transduction processes.
In Vitro Studies
Research indicates that this compound exhibits significant biological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation. For instance, compounds similar in structure have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on metabolic enzymes, showing potential as a lead compound for further drug development targeting specific pathways.
Case Study 1: Anticancer Potential
A study evaluating structurally similar compounds found that derivatives with similar functional groups exhibited potent antiproliferative effects against HepG2 liver cancer cells. The mechanism involved induction of apoptosis and G2/M phase cell cycle arrest, suggesting that this compound could have comparable effects due to its structural similarities .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Compounds with similar structural motifs were shown to selectively inhibit COX-2 with significant potency, indicating that this compound might also exhibit anti-inflammatory properties .
Comparative Biological Activity Table
Compound Name | Biological Activity | IC₅₀ (µM) | Target |
---|---|---|---|
Similar Compound A | Antitumor | 1.30 | HepG2 Cells |
Similar Compound B | COX-2 Inhibition | 0.0059 | COX Enzymes |
This compound | Potential Antitumor/Anti-inflammatory | TBD | TBD |
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-29-19-9-3-15(13-20(19)30-2)14-21(27)24-11-12-26-22(28)10-8-18(25-26)16-4-6-17(23)7-5-16/h3-10,13H,11-12,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWJAQMWVGWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.